3-Methoxy-5-(piperazin-1-yl)pyridazine
Description
Properties
CAS No. |
1780104-00-8 |
|---|---|
Molecular Formula |
C9H14N4O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-methoxy-5-piperazin-1-ylpyridazine |
InChI |
InChI=1S/C9H14N4O/c1-14-9-6-8(7-11-12-9)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 |
InChI Key |
RBRRTKCGOLWLDU-UHFFFAOYSA-N |
SMILES |
COC1=NN=CC(=C1)N2CCNCC2 |
Canonical SMILES |
COC1=NN=CC(=C1)N2CCNCC2 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridazine compounds, including 3-Methoxy-5-(piperazin-1-yl)pyridazine, exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit specific enzymes involved in tumor growth, such as glycogen synthase kinase 3 (GSK-3) which is implicated in cancer progression. Inhibition of GSK-3 has been linked to reduced cell proliferation in various cancer cell lines .
Urease Inhibition
Urease inhibitors are crucial for treating infections caused by Helicobacter pylori, which utilizes urease for survival in acidic environments. Compounds structurally related to this compound have been evaluated for their ability to inhibit urease activity. For example, the IC50 values of certain derivatives were found to be significantly lower than standard inhibitors, indicating their potential effectiveness in clinical settings .
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological activities. Compounds containing this structure have been investigated for their effects on neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders. The interaction of pyridazine derivatives with serotonin receptors has been highlighted as a promising area for further exploration .
Enzyme Interaction Studies
In vitro studies have demonstrated that compounds similar to this compound can bind effectively to target enzymes, influencing their activity. For instance, binding affinity studies reveal significant interactions with urease and other enzymes pivotal in metabolic pathways .
Toxicological Assessments
Toxicity studies are essential in evaluating the safety profile of new compounds. Research has shown that some derivatives may exhibit hepatotoxic effects when metabolized by cytochrome P450 enzymes, necessitating careful evaluation during drug development .
Case Studies and Research Findings
A selection of case studies highlights the applications and effectiveness of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Pharmacological Relevance
Pyridazine derivatives with piperazine substituents exhibit varied biological activities depending on substituent type and position:
Key Observations :
- Chloro vs. Methoxy : Chloro substituents (e.g., 3-Cl in ) may enhance electrophilicity and target binding but reduce solubility compared to methoxy groups.
- Piperazine Position : Piperazinyl groups at position 5 or 6 (as in 3-Methoxy-5-(piperazin-1-yl)pyridazine and 3-Chloro-6-(piperazin-1-yl)pyridazine) are associated with antimicrobial and anti-inflammatory activities, while position 2 substitutions (e.g., ER-319441-15) correlate with histamine release .
- Saturation Effects: Saturated pyrrolopyridazine derivatives show increased activity against Pseudomonas aeruginosa and Candida albicans, suggesting that ring saturation modulates selectivity .
Structure-Activity Relationship (SAR) Insights
Table 2: SAR of Pyridazine-Piperazine Derivatives
Critical Findings :
- The methoxy group in this compound likely reduces off-target interactions compared to chloro or phenyl substituents, which are linked to broader receptor engagement .
- Piperazine-linked 5,6-membered fused heterocycles (e.g., imidazo[4,5-d]pyridazine) are prone to histamine release, but substituting piperazine with 3-amino-piperidine mitigates this side effect while retaining activity .
Preparation Methods
Nucleophilic Aromatic Substitution on Pyridazine Precursors
A common and effective approach to synthesize this compound derivatives is based on nucleophilic aromatic substitution (SNAr) reactions starting from halogenated pyridazine precursors. The key step involves the displacement of a halogen atom (typically chlorine) on a suitably substituted pyridazine by piperazine, which acts as a nucleophile.
- Starting Material: 2-chloro-3-nitropyridine or analogous halogenated pyridazines with electron-withdrawing groups (e.g., nitro or methoxy) at the 3-position to activate the ring towards nucleophilic attack.
- Nucleophile: Piperazine, often used in excess to drive the reaction.
- Solvent and Conditions: Acetonitrile under reflux conditions for 12 to 48 hours is typical, facilitating the substitution reaction.
- Base: Potassium carbonate is frequently employed to deprotonate piperazine and enhance nucleophilicity.
- Yield: The reaction typically affords the pyridazinylpiperazine intermediate in moderate to good yields (50%–70%).
This method was exemplified in a study where 2-chloro-3-nitropyridine reacted with excess piperazine to give the corresponding pyridinylpiperazine intermediate in 65% yield, which was further elaborated into substituted derivatives.
Methoxylation of the Pyridazine Ring
The introduction of the methoxy group at the 3-position of the pyridazine ring can be achieved either by direct substitution if a suitable leaving group is present or by methylation of a hydroxy-substituted pyridazine intermediate.
- Direct Methoxylation: In some synthetic routes, a hydroxy group at the 3-position is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Alternative Approach: Starting from 3-hydroxy-pyridazine derivatives, treatment with methylating agents in the presence of a base (e.g., potassium carbonate) in solvents like acetone or acetonitrile leads to the formation of the 3-methoxy derivative.
This step is crucial to maintain the electron-donating methoxy substituent, which influences the electronic properties and biological activity of the molecule.
Coupling Strategies and Purification
After formation of the this compound core, further functionalization or purification steps are applied:
- Coupling Reactions: The piperazinyl nitrogen can be further functionalized by reaction with various electrophiles such as arylacetamides or propanamides to generate derivatives with enhanced biological properties.
- Purification: Column chromatography on silica gel is the preferred method to isolate pure compounds, ensuring removal of unreacted starting materials and side products.
- Characterization: Structural confirmation is performed using spectroscopic techniques including NMR, IR, and high-resolution mass spectrometry (HRMS), which confirm molecular formula and substitution patterns.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | 2-chloro-3-nitropyridine + piperazine, reflux in acetonitrile, K2CO3 | 50–70 | Electron-withdrawing nitro group facilitates SNAr |
| Methoxylation | 3-hydroxy-pyridazine + methyl iodide, base (K2CO3), acetone | 60–80 | Methylation of hydroxy group to methoxy |
| Coupling with electrophiles | Piperazinyl intermediate + 2-chloro-N-arylacetamides, reflux, K2CO3 | 30–55 | Functionalization for derivative synthesis |
| Purification | Silica gel chromatography | — | Ensures compound purity |
Research Findings and Analysis
- The presence of a nitro group at the 3-position in pyridine or pyridazine rings significantly enhances the electrophilicity of adjacent halogenated carbons, enabling efficient nucleophilic substitution by piperazine.
- Methoxy substitution at the 3-position is typically introduced after or concurrent with piperazine substitution to optimize electronic effects and biological activity.
- The reaction conditions (solvent, temperature, base) are critical to maximize yields and minimize side reactions; acetonitrile and potassium carbonate under reflux are standard choices.
- Purification by column chromatography is essential due to the formation of multiple side products and unreacted starting materials.
- Spectroscopic characterization confirms the successful synthesis and substitution pattern, with HRMS providing molecular weight confirmation.
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the multi-step synthesis of 3-Methoxy-5-(piperazin-1-yl)pyridazine?
- Methodological Answer : Computational reaction path searches (e.g., quantum chemical calculations) can identify key intermediates and transition states, reducing trial-and-error experimentation. For example, coupling methoxy-substituted pyridazine precursors with piperazine derivatives requires precise control of reaction conditions (e.g., temperature, solvent polarity). Multi-step protocols often involve sequential protection/deprotection of reactive groups to avoid side reactions . Experimental validation should include monitoring via TLC or inline spectroscopy to track intermediate formation.
Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection is critical for purity assessment, especially for detecting residual solvents or unreacted precursors. Mass spectrometry (LC-MS or HRMS) confirms molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves regiochemical ambiguities, particularly for distinguishing piperazine substitution patterns. Reference standards, such as those described in pharmaceutical impurity guidelines, ensure calibration accuracy .
Advanced Research Questions
Q. How can reactor design principles improve the scalability of this compound synthesis?
- Methodological Answer : Reactor design must account for exothermicity in piperazine coupling steps and mass transfer limitations. Continuous-flow systems enhance mixing efficiency and heat dissipation compared to batch reactors. Computational fluid dynamics (CFD) simulations can model reactant distribution and optimize parameters like residence time. CRDC guidelines emphasize modular reactors for flexible scaling, particularly for hazardous intermediates requiring inert atmospheres .
Q. What computational strategies predict the reactivity of this compound in biological systems?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with target proteins, such as neurotransmitter receptors where piperazine derivatives often act. Machine learning platforms (e.g., DeepChem) integrate QSAR datasets to prioritize derivatives for synthesis. Feedback loops between simulations and experimental IC₅₀ data refine predictive accuracy .
Q. How can structure-activity relationship (SAR) studies guide functionalization of the pyridazine core for enhanced bioactivity?
- Methodological Answer : Systematic substitution at the methoxy or piperazine positions (e.g., replacing -OCH₃ with -CF₃ or varying piperazine substituents) evaluates steric and electronic effects. Biological assays (e.g., enzyme inhibition, cell viability) coupled with X-ray crystallography of ligand-target complexes identify critical binding motifs. For example, bulkier substituents may improve affinity but reduce solubility, necessitating logP optimization .
Q. What experimental frameworks address contradictory data in reaction yield optimization?
- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., trace moisture, catalyst lot variability). Design of experiments (DoE) with factorial approaches (e.g., 2^k designs) isolates critical factors. Bayesian statistical models reconcile discrepancies by weighting high-confidence datasets. Iterative refinement using ICReDD’s reaction path search methods ensures reproducibility .
Q. How can factorial design optimize reaction conditions for introducing piperazine moieties to pyridazine scaffolds?
- Methodological Answer : A 3-factor factorial design (temperature, catalyst loading, solvent polarity) identifies optimal conditions. Response surface methodology (RSM) maps yield contours, revealing non-linear interactions. For example, elevated temperatures may accelerate coupling but promote decomposition in polar aprotic solvents. Automated high-throughput screening accelerates parameter space exploration .
Q. What strategies mitigate impurity formation during the final stages of synthesis?
- Methodological Answer : Impurities often arise from incomplete piperazine ring closure or oxidation byproducts. LC-MS-guided fractionation isolates impurities for structural elucidation. Process intensification (e.g., reactive crystallization) minimizes side reactions. Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways, informing formulation adjustments (e.g., antioxidant additives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
